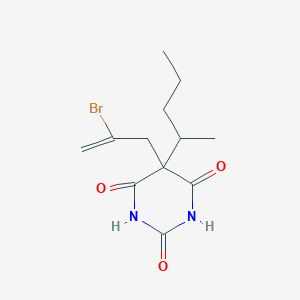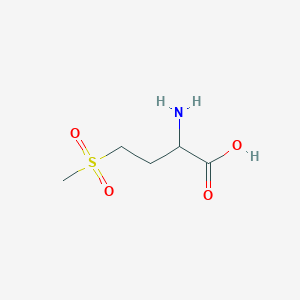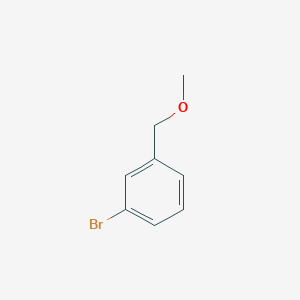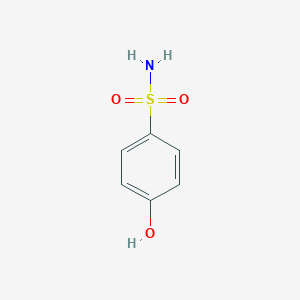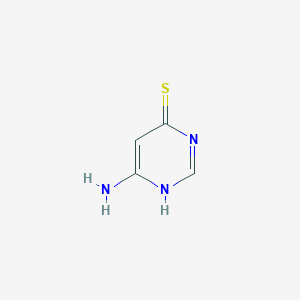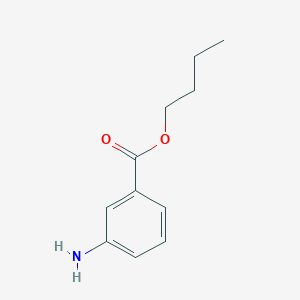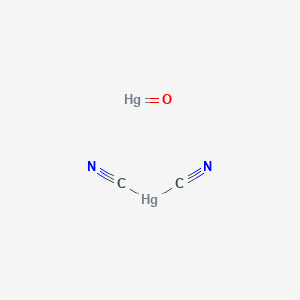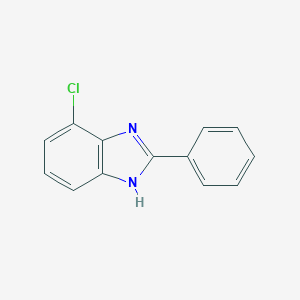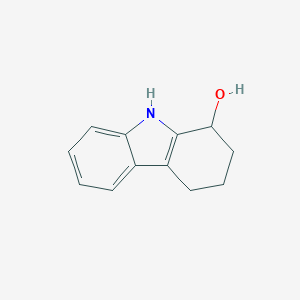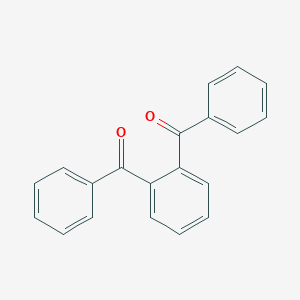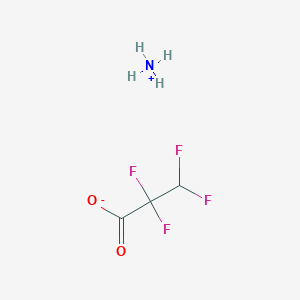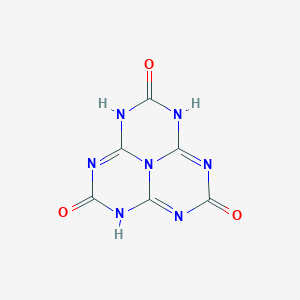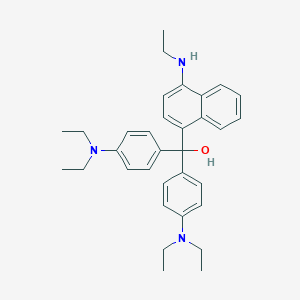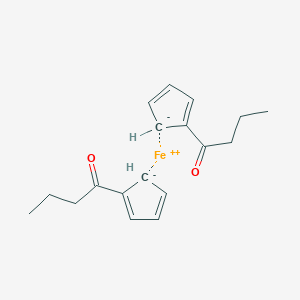
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentadienyl iron complexes often involves the cyclocarbonylation of acyclic 1,3-dienes. For instance, tricarbonyl iron complexes of acyclic 1,3-dienes can be converted to conjugated cyclopentenones through decomplexation with aluminium halides under specific conditions. This reaction exemplifies the intricate synthesis processes involved in creating complex iron-involved compounds from simpler diene structures (Franck-Neumann, Michelotti, Simler, & Vernier, 1992).
Molecular Structure Analysis
The molecular structure of cyclopentadienyl iron complexes has been extensively studied, revealing the coordination of iron with dienes to form complex structures. For example, research has shown how iron complexes can undergo regio- and diastereoselective cycloadditions, illustrating the intricate molecular architecture and the influence of iron in these processes (Kennedy, Zhong, Macaulay, & Chirik, 2019).
Chemical Reactions and Properties
Cyclopentadienyl iron complexes participate in various chemical reactions, showcasing their versatility and chemical reactivity. For instance, 1,3-dipolar cycloaddition reactions to tricarbonyl iron complexes have been observed to yield spiro[4.5]decane systems, demonstrating the compound's reactivity towards forming complex cyclic structures (Ong & Chien, 1996).
Physical Properties Analysis
The physical properties of cyclopentadienyl iron complexes, such as their stability and crystalline structures, are crucial for understanding their behavior in various chemical environments. For example, the preparation and characterization of certain dimethylbutadienone-transition metal carbonyls have provided insights into their structural integrity and reactivity patterns (Binger, Çetinkaya, & Krüger, 1978).
Chemical Properties Analysis
The chemical properties of these complexes, including their reactivity towards other organic compounds and potential catalytic applications, are of significant interest. Studies on reactions of coordinated ligands have illustrated the complex's ability to undergo oxidative addition reactions, showcasing its potential in synthetic chemistry applications (Bottrill et al., 1975).
Applications De Recherche Scientifique
1. Synthesis of 1,2-Disubstituted Cyclopentadienes and Their Application
- Summary of the Application : Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery. They constitute a very important class of ligands for transition metal compounds .
- Methods of Application : This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .
- Results or Outcomes : The metallocenes, which show high chemical inertness and stability, have become popular and indispensable catalysts in a plethora of organic transformations .
2. Directed Evolution of an Alcohol Dehydrogenase
- Summary of the Application : The study involves the directed evolution of an alcohol dehydrogenase for the desymmetric reduction of 2,2-disubstituted cyclopenta-1,3-diones by enzymatic hydrogen transfer .
- Methods of Application : Modulating the amino acid residues in the substrate tunnel and active center resulted in mutants with improved activity toward the substrate, but decreased activity for isopropanol .
- Results or Outcomes : Mutants showed high activity and stereoselectivity toward a series of 2-methyl-2-benzyl-cyclopenta-1,3-diones, giving the corresponding (2 R ,3 S )-ketols with up to 99% ee and up to 99% de .
3. Metallocene Catalysts
- Summary of the Application : Cyclopentadienyl ligands in metallocene complexes show high chemical inertness and stability. This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .
- Methods of Application : This involves the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .
- Results or Outcomes : The application of 1,2-disubstituted metallocenes in catalytic processes has been mentioned .
4. Bio-based Synthesis of Cyclopentane-1,3-diamine
- Summary of the Application : The research involves the bio-based synthesis of cyclopentane-1,3-diamine .
- Methods of Application : The successful multi-step synthesis comprises the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, and conversion of CPDO .
- Results or Outcomes : The research provides a new pathway for the synthesis of cyclopentane-1,3-diamine .
5. Regioselective Synthesis Based on Pauson–Khand Reaction
- Summary of the Application : The Pauson–Khand reaction is a powerful tool for the regioselective synthesis of cyclopentadienes .
- Methods of Application : This involves the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes .
- Results or Outcomes : The application of 1,2-disubstituted metallocenes in catalytic processes is mentioned .
6. Naturally Occurring Cyclopentadienes
- Summary of the Application : Cyclopentadienyl anion can be an important fragment of several complex natural compounds such as juglorubine, daphnicyclidin, kinamycines, etc .
- Methods of Application : Substituted cyclopentadienes obtained from a biosource can serve as advanced building blocks for the synthesis of more complex molecules .
- Results or Outcomes : The research provides a new pathway for the synthesis of more complex molecules .
Propriétés
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJBPXHNGREER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C[CH-]1.CCCC(=O)C1=CC=C[CH-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

